molecular formula C19H18O3 B11153265 7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one

7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B11153265
M. Wt: 294.3 g/mol
InChI Key: KLEHAMPRJRSOAF-UHFFFAOYSA-N
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Description

7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one is a polycyclic aromatic compound featuring a fused benzo-pyrano-chromenone scaffold. The core structure consists of a benzopyran fused to a chromen-5-one system, with methyl substituents at positions 7, 9, and 9, and a partially saturated 10,11-dihydro moiety.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

7,9,9-trimethyl-10,11-dihydroisochromeno[4,3-g]chromen-5-one

InChI

InChI=1S/C19H18O3/c1-11-16-12(8-9-19(2,3)22-16)10-15-13-6-4-5-7-14(13)18(20)21-17(11)15/h4-7,10H,8-9H2,1-3H3

InChI Key

KLEHAMPRJRSOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CCC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. The use of catalysts such as nano-eggshell/Ti (IV) has been reported to enhance the efficiency of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, which can be easily recycled and reused, is preferred to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific kinases and the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

The benzo[c]pyrano[3,2-g]chromen-5-one framework distinguishes itself from other pyrano-chromenones through its unique ring fusion and substitution patterns. Key analogs include:

(a) (RS)-2-Methyl-4-(4-nitrophenyl)pyrano[3,2-c]chromen-5-one
  • Core: Pyrano[3,2-c]chromen-5-one (different ring fusion: positions 3,2-c vs. 3,2-g).
  • Substituents : 2-Methyl and 4-(4-nitrophenyl) groups.
  • Synthesis: Prepared via condensation of acenocoumarol with POCl₃ under heating .
(b) Norvisnagin and Angelicain
  • Core : Furo[3,2-g]chromen-5-one (furan instead of benzene ring).
  • Substituents: Norvisnagin: 4-Hydroxy, 7-methyl. Angelicain: 4-Hydroxy, 7-(hydroxymethyl), 2-(2-hydroxypropan-2-yl).
  • Biological Relevance : Implicated as substrates for CYP71AZ enzymes, suggesting roles in plant secondary metabolism .
(c) 7-(1,3-Benzodioxol-5-yl)-5-hydroxy-10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one
  • Core: Pyrano[3,2-g]chromen-6-one (ketone at position 6 vs. 5).
  • Substituents : 1,3-Benzodioxol, 5-hydroxy, 10-methoxy, and 2,2-dimethyl groups.
  • Structural Note: Shares the pyrano[3,2-g]chromenone backbone but differs in oxygenation and substitution.

Substituent Effects and Bioactivity

Substituents on pyrano-chromenones significantly influence their chemical and biological properties:

  • Nitro and Aryl Groups : The 4-nitrophenyl group in could confer electron-withdrawing effects, altering reactivity in synthesis or interactions with biological targets.
  • Hydroxy and Methoxy Groups : Present in , these groups are critical for hydrogen bonding and antioxidant activity, common in natural products.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano... Benzo[c]pyrano[3,2-g]chromen-5-one 7,9,9-Trimethyl, 10,11-dihydro Not reported Not reported N/A
(RS)-2-Methyl-4-(4-nitrophenyl)pyrano[3,2-c]chromen-5-one Pyrano[3,2-c]chromen-5-one 2-Methyl, 4-(4-nitrophenyl) Not reported Not reported
Norvisnagin Furo[3,2-g]chromen-5-one 4-Hydroxy, 7-methyl C₁₂H₈O₄ 216.19
Angelicain Furo[3,2-g]chromen-5-one 4-Hydroxy, 7-(hydroxymethyl), 2-(2-hydroxypropan-2-yl) C₁₆H₁₆O₇ 320.29
7-(1,3-Benzodioxol-5-yl)-5-hydroxy-10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one Pyrano[3,2-g]chromen-6-one 7-Benzodioxol, 5-hydroxy, 10-methoxy, 2,2-dimethyl C₂₂H₁₈O₈ 410.37

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